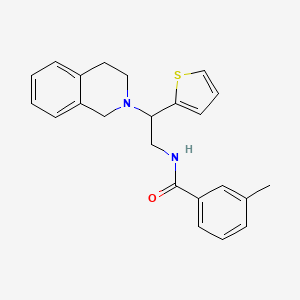

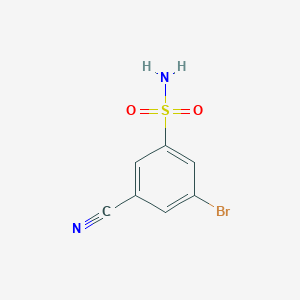

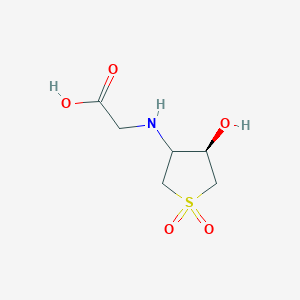

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide, also known as Dihydroetorphine (DHE), is a potent opioid analgesic drug that was first synthesized in the 1960s. DHE is a semi-synthetic derivative of etorphine, a powerful opioid that is used to immobilize large animals such as elephants and rhinos for veterinary purposes. DHE is structurally similar to other opioids such as morphine and fentanyl, but it has a unique chemical structure that gives it a high degree of selectivity for certain opioid receptors in the brain and spinal cord. This makes DHE a valuable tool for scientific research into the mechanisms of pain, addiction, and other neurological disorders.

Applications De Recherche Scientifique

Dopamine Agonist Properties

Compounds with dihydroisoquinoline structures have been studied for their dopamine-like abilities, showing potential as dopamine agonists. One study synthesized a series of N-alkyl derivatives to examine their potency in dilating the renal artery, indicating relevance for cardiovascular research (Jacob et al., 1981).

Photophysics of Derivatives

Research on dihydroquinazolinone derivatives explored their photophysical properties, including absorption and emission spectroscopy. This study offers insights into the highly polar character of these compounds' excited states, relevant for materials science and photophysics (Pannipara et al., 2017).

Chemical Synthesis Techniques

Several methodologies have been developed for synthesizing related compounds, including palladium-catalyzed reactions and environmentally friendly synthesis in water. These studies contribute to synthetic chemistry by providing efficient routes for constructing complex quinazolinone and isoquinolinone frameworks (Hikawa et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography, revealing the orientation of different rings and their interactions. Such studies are critical for understanding compound stability and reactivity, informing drug design and materials science (Akkurt et al., 2008).

Cellular Proliferation in Tumors

Compounds with dihydroisoquinolinyl structures have been evaluated for their ability to image tumor proliferation, indicating potential applications in cancer research and diagnostic imaging. This research shows the correlation between compound uptake and tumor proliferative status, offering a non-invasive method for assessing tumor growth (Dehdashti et al., 2013).

Novel Sigma-2 Receptor Probe

Research into sigma-2 receptors, which are implicated in cancer and neurological disorders, has led to the development of novel ligands for in vitro studies. Such compounds provide tools for understanding receptor function and developing therapeutic agents (Xu et al., 2005).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-17-6-4-9-19(14-17)23(26)24-15-21(22-10-5-13-27-22)25-12-11-18-7-2-3-8-20(18)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBCZIQVAFFIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)